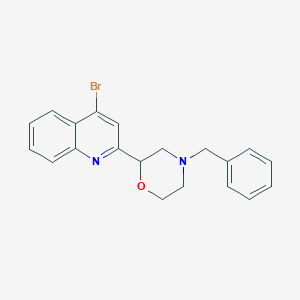
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a bromoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the bromoquinoline derivative, which is then reacted with a morpholine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: De-brominated morpholine derivatives.
Substitution: Amino or thio-substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoquinoline moiety can intercalate with DNA, disrupting its function, while the morpholine ring can interact with protein targets, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyl-2-(4-chloroquinolin-2-yl)morpholine
- 4-Benzyl-2-(4-fluoroquinolin-2-yl)morpholine
- 4-Benzyl-2-(4-iodoquinolin-2-yl)morpholine
Uniqueness
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo counterparts .
Propriétés
Formule moléculaire |
C20H19BrN2O |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
4-benzyl-2-(4-bromoquinolin-2-yl)morpholine |
InChI |
InChI=1S/C20H19BrN2O/c21-17-12-19(22-18-9-5-4-8-16(17)18)20-14-23(10-11-24-20)13-15-6-2-1-3-7-15/h1-9,12,20H,10-11,13-14H2 |
Clé InChI |
VFXCWZWPZYLYFI-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


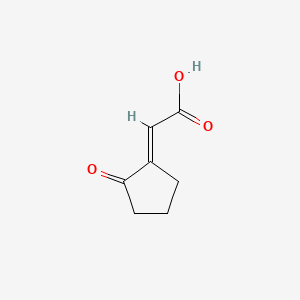
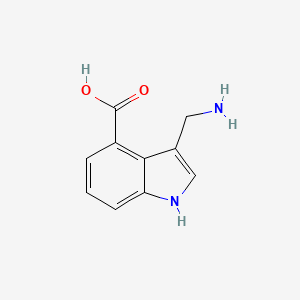
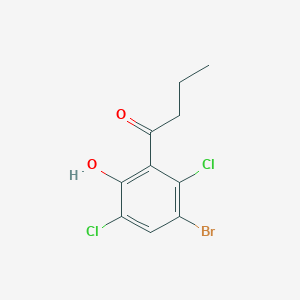

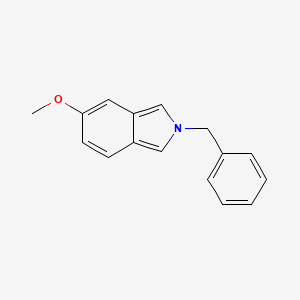
![5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13078253.png)

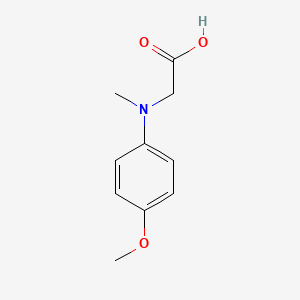
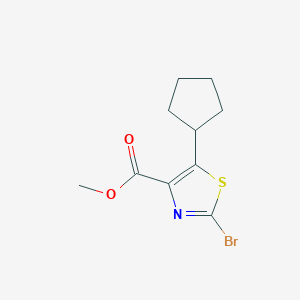

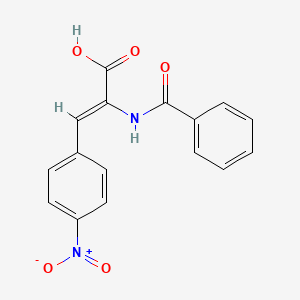
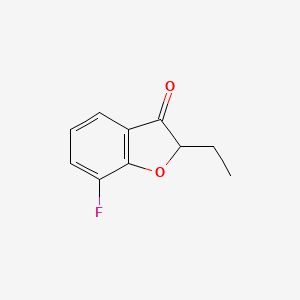
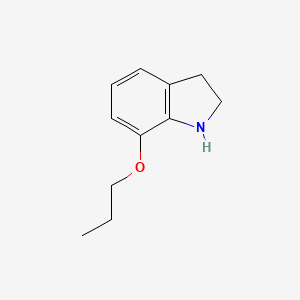
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13078280.png)
